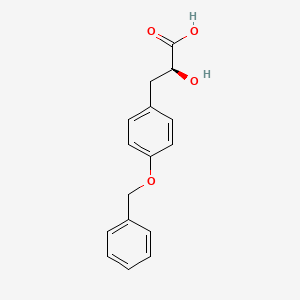

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid

Vue d'ensemble

Description

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as a building block for various chemical syntheses. The compound contains a benzyl ether group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety. This structure is significant as it possesses both aromatic and aliphatic characteristics, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related optically active compounds, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, has been described using optical resolution techniques. In one study, the racemic mixture of benzoylamino derivatives was resolved using specific resolving agents to afford optically pure enantiomers in significant yields . Although the synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is not directly detailed, the methods used for similar compounds suggest that optical resolution could be a viable approach for its synthesis. The resolution process involves the formation of salts with resolving agents, followed by preferential crystallization to separate the enantiomers.

Molecular Structure Analysis

The molecular structure of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid would be expected to exhibit stereogenic centers, which are responsible for its optical activity. The presence of the benzyl ether and phenyl groups can influence the molecule's three-dimensional conformation, affecting its interactions with other chiral molecules. The study of complexation of related compounds, such as (R)- and (S)-2-phenylpropanoic acids with cyclodextrins, provides insights into how the molecular structure can affect binding affinities in host-guest interactions .

Chemical Reactions Analysis

The chemical reactivity of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid would likely be influenced by the presence of the hydroxy and carboxylic acid functional groups. These groups are typically reactive sites for esterification, amidation, and other acid-catalyzed reactions. The benzyl ether moiety could also undergo reactions such as hydrogenolysis under certain conditions, which could be useful in deprotection strategies during the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid are not provided, we can infer from related compounds that it would exhibit properties typical of aromatic carboxylic acids. These might include moderate solubility in water, higher solubility in organic solvents, and the ability to form salts with bases. The compound's optical properties, such as specific rotation, would be of particular interest due to its chiral nature. The complexation study with cyclodextrins suggests that the compound could form host-guest complexes, which could alter its solubility and stability in aqueous solutions .

Applications De Recherche Scientifique

Antioxidant and Biological Properties

Hydroxycinnamic Acids and Antioxidant Activities Hydroxycinnamic acids, including compounds like (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid, are known for their wide distribution in plants and exhibit significant antioxidant activities. They are found in various food groups and demonstrate potent activity by scavenging different types of radicals and acting as chain-breaking antioxidants and reducing agents. For instance, ferulic acid and its derivatives, along with caffeic acid and its derivatives, have shown notable antioxidant activity in both in vitro and in vivo systems. The structural characteristics of hydroxycinnamates significantly influence their antioxidant potency. However, while substantial evidence exists for their in vitro antioxidant activity, there's a gap in in vivo information, particularly for certain acids and their derivatives (Shahidi & Chandrasekara, 2010).

Structure-Activity Relationships

Influence of Structure on Biological Activity Various studies have explored the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) to generate more potent antioxidant molecules. These studies suggest that the presence of an unsaturated bond on the side chain of HCAs is vital for their activity. The modifications in the aromatic ring, such as alterations in the number and position of hydroxy groups and the presence of ortho-dihydroxy phenyl group (catechol moiety), significantly contribute to their antioxidant activity. This indicates the potential for structural optimization in medicinal chemistry to develop effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications in Disease Prevention and Health Promotion

Protective Effects against Neurodegenerative Diseases Caffeic acid and related phenylpropanoic acids are studied for their protective effects in the brain, particularly against Alzheimer's disease (AD). These compounds not only exhibit global antioxidant effects but also demonstrate specific anti-inflammatory mechanisms in the brain, targeting various processes of β-amyloid formation, aggregation, and neurotoxicity. The inclusion of a caffeic acid structural moiety in existing anti-AD drugs is being explored to enhance their therapeutic potential (Habtemariam, 2017).

Propriétés

IUPAC Name |

(2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJEIZOJZINJB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473636 | |

| Record name | (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | |

CAS RN |

162919-37-1 | |

| Record name | (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)